Propylene oxide

Descripción

Propiedades

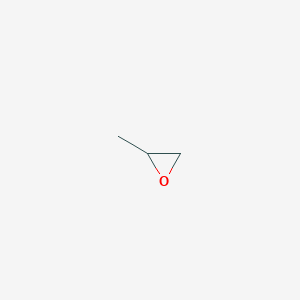

IUPAC Name |

2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O, Array | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-78-8 | |

| Record name | Oxirane, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021207 | |

| Record name | (+/-)-1,2-Propylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point -35 °F. Boiling point 95 °F. Density 6.9 lb./gal. Flammable over a wide range of vapor-air concentrations. If contaminated, may polymerize with evolution of heat and possible rupture of container. Vapors irritate eyes, skin, and respiratory system. Prolonged contact with skin may result in delayed burns. Vapors heavier than air. Used as a fumigant, in making detergents and lubricants, and to make other chemicals., Colorless liquid with a benzene-like odor. [Note: A gas above 94 degrees F.] [NIOSH], Liquid, VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a benzene-like odor. [Note: A gas above 94 °F.] | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyloxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

93.61 °F at 760 mmHg (EPA, 1998), 34.23 °C, 34 °C, 94 °F | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-35 °F (EPA, 1998), -35 °F, -35 °F (closed cup); -20 °F (open cup), -37 °C c.c. | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility of water in propylene oxide is 12.8% by wt at 20 °C., 40.5 wt% water @ 20 °C, MISCIBLE WITH ACETONE, BENZENE, CARBON TETRACHLORIDE, METHANOL, & ETHER, Soluble in alcohol and ether., In water, 590,000 mg/l @ 25 °C, 590 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 40, 41% | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyloxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.859 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.8304 @ 20/20 °C, Relative density (water = 1): 0.83, 0.83 | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air= 1), Relative vapor density (air = 1): 2.0 | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

445 mmHg at 68 °F (EPA, 1998), 538.0 [mmHg], 538 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 59, 445 mmHg | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetaldehyde & propionaldehyde are produced in small amt as by-products of the peroxidation processes. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid ... [Note: A gas above 94 degrees F.] | |

CAS No. |

75-56-9 | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Propylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene oxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propylene-oxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | (+/-)-1,2-Propylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Y7NYD4BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyloxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane, 1,2-epoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-169.83 °F (EPA, 1998), -112.13 °C, -111.9 °C, -112 °C, -170 °F | |

| Record name | PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-PROPYLENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyloxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0192 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylene oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0538.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) oxide (PO), systematically named 2-methyloxirane, is a versatile and highly reactive organic compound with the chemical formula C₃H₆O.[1][2][3] As the first chiral molecule detected in the interstellar medium, it has garnered significant scientific interest.[3][4] This colorless, volatile liquid is a key industrial intermediate, primarily used in the production of polyether polyols for polyurethane plastics, as well as propylene glycol and other derivatives.[1] Its reactivity stems from the significant ring strain inherent in its three-membered epoxide ring, which facilitates a variety of ring-opening reactions.[5][6] This guide provides a comprehensive technical overview of the chemical structure and bonding of propylene oxide, incorporating quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Geometry

This compound consists of a three-membered ring composed of two carbon atoms and one oxygen atom, with a methyl group attached to one of the carbon atoms. This structure results in a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers in most applications.[1][7] The geometry of the molecule has been extensively studied using experimental techniques such as microwave spectroscopy and gas electron diffraction, supplemented by computational quantum chemical calculations.

Data Presentation: Molecular Geometry of this compound

The precise bond lengths and angles within the this compound molecule are critical for understanding its structure and reactivity. The following table summarizes the experimentally determined structural parameters.

| Parameter | Bond/Angle | Value (Å or °) | Experimental Method | Reference |

| Bond Lengths | C-C (ring) | 1.471 | Microwave Spectroscopy | [8] (assumed) |

| C-O (ring) | 1.436 | Microwave Spectroscopy | [8] (assumed) | |

| C-C (methyl) | 1.513 | Microwave Spectroscopy | [8] | |

| C-H (ring) | 1.082 | Microwave Spectroscopy | [8] (assumed) | |

| C-H (methyl) | 1.090 | Microwave Spectroscopy | [8] (assumed) | |

| Bond Angles | ∠C-C-O (ring) | ~60 (inferred) | - | - |

| ∠C-O-C (ring) | ~60 (inferred) | - | - | |

| ∠H-C-H (ring) | 116.25 | Microwave Spectroscopy | [8] (assumed) | |

| ∠C-C-C | 120.95 | Microwave Spectroscopy | [8] (assumed) | |

| ∠H-C-H (methyl) | 109.5 | Microwave Spectroscopy | [8] (assumed) |

Note: Some values from the available literature are noted as "assumed" and represent the best-fit parameters in the structural model rather than direct, independent measurements.

Bonding in this compound

The bonding in this compound is significantly influenced by the geometry of the three-membered ring. This strained structure leads to unconventional bonding characteristics that are crucial to its chemical behavior.

Hybridization

In a typical acyclic ether, the oxygen and carbon atoms are sp³ hybridized, leading to bond angles of approximately 109.5°. However, the geometric constraints of the epoxide ring in this compound force the internal bond angles to be approximately 60°. This severe deviation from the ideal tetrahedral angle indicates that the hybridization of the ring atoms cannot be described as simple sp³.

The carbon and oxygen atoms in the epoxide ring are best described as having a hybridization state between sp² and sp³, with increased p-character in the orbitals forming the ring bonds. The external bonds, such as the C-C bond to the methyl group and the C-H bonds, will have a correspondingly higher s-character.

Ring Strain and Bent Bonds

The high reactivity of this compound is a direct consequence of its significant ring strain, which is estimated to be around 110-115 kJ/mol for the parent epoxide, ethylene (B1197577) oxide.[9] This strain arises from two main factors:

-

Angle Strain: The internal bond angles of approximately 60° are a significant deviation from the ideal sp³ bond angle of 109.5°, leading to poor orbital overlap and a high-energy, unstable ring.[5]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms of the ring are in an eclipsed conformation, further contributing to the overall strain energy.[5]

To accommodate this strained geometry, the C-C and C-O bonds in the epoxide ring are not linear connections between the nuclei. Instead, the electron density is concentrated outside the internuclear axis, forming what are known as "bent bonds" or "banana bonds".[10] This outward curvature of the bonding orbitals allows for a reduction in angle strain, but it also results in weaker bonds compared to those in acyclic ethers, making them more susceptible to nucleophilic attack.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of this compound relies on sophisticated experimental techniques that probe the molecule in the gas phase, free from intermolecular interactions.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule, causing transitions between its rotational energy levels.[11][12] The moments of inertia derived from the rotational spectrum are then used to determine the molecule's geometry with high precision.

Generalized Experimental Protocol for Microwave Spectroscopy:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Detection of Absorption: As the frequency of the microwave radiation is swept, a detector measures the frequencies at which the radiation is absorbed by the this compound molecules.

-

Spectral Analysis: The resulting absorption spectrum, consisting of a series of sharp lines, is analyzed. Each line corresponds to a specific rotational transition.

-

Structural Determination: The frequencies of these transitions are used to calculate the moments of inertia of the molecule. By analyzing the spectra of isotopically substituted this compound (e.g., with ¹³C), the positions of individual atoms can be determined, leading to a precise determination of bond lengths and angles.

Gas Electron Diffraction (GED)

Gas electron diffraction is another powerful technique for determining the molecular structure of volatile compounds.[1] It involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern.

Generalized Experimental Protocol for Gas Electron Diffraction:

-

Sample Introduction: A narrow beam of this compound vapor is effused from a nozzle into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the this compound molecules, creating a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, which gives the probability of finding two atoms at a certain distance from each other.

-

Structure Refinement: A theoretical model of the molecular structure is refined by fitting the calculated diffraction pattern to the experimental data, yielding precise values for bond lengths, bond angles, and torsional angles.[1]

Visualizing Structure and Experimental Logic

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Chemical Structure of this compound

Caption: Chemical structure of this compound with atom labels and selected bond lengths.

Conceptual Illustration of Ring Strain in this compound

Caption: Diagram illustrating the concept of angle strain in the epoxide ring of this compound.

Experimental Workflow for Microwave Spectroscopy

Caption: A simplified workflow diagram for determining molecular structure using microwave spectroscopy.

Experimental Workflow for Gas Electron Diffraction

Caption: A simplified workflow diagram for determining molecular structure using gas electron diffraction.

Conclusion

The chemical structure and bonding of this compound are intrinsically linked to its high reactivity and industrial importance. The strained three-membered epoxide ring, characterized by significant angle and torsional strain, results in bent C-C and C-O bonds and makes the molecule susceptible to nucleophilic attack and ring-opening reactions. Detailed experimental techniques such as microwave spectroscopy and gas electron diffraction have provided precise data on its molecular geometry, confirming the unique structural features of this important chiral molecule. A thorough understanding of these structural and bonding principles is fundamental for researchers and professionals working with this compound in various fields, from materials science to drug development.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Experimental and Theoretical Study on Electron Ionization and Fragmentation of this compound─the First Chiral Molecule Detected in the Interstellar Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Epoxide - Wikipedia [en.wikipedia.org]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bent bond - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

Propylene Oxide: A Comprehensive Technical Guide on its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) oxide (PO), a vital epoxide in the chemical industry, serves as a key building block in the synthesis of a wide array of polymers and fine chemicals. This guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its key reactions and analysis, and visual representations of its reactive nature and handling workflows.

Physical Properties

Propylene oxide is a colorless, volatile liquid with a characteristic ethereal odor.[1][2] It is a chiral molecule, though it is primarily used as a racemic mixture.[2] Below is a summary of its key physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆O | [2][3] |

| Molecular Weight | 58.08 g/mol | [3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Ethereal, sweetish | [1][4] |

| Boiling Point | 34.2 °C (93.6 °F) | [2] |

| Melting Point | -112 °C (-169.6 °F) | [2] |

| Density | 0.830 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 445 mmHg at 20 °C | [2] |

| Flash Point | -37 °C (-35 °F) | [4] |

| Solubility in Water | 41% (20 °C) | [2] |

| Solubility in Organic Solvents | Miscible with acetone, ether, benzene, and toluene | [5] |

| Refractive Index (n_D) | 1.3660 | [2] |

Chemical Properties and Reactivity

The high reactivity of this compound is attributed to the strained three-membered epoxide ring, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is the foundation of its industrial importance.

Ring-Opening Reactions

The epoxide ring of this compound can be opened under both acidic and basic conditions. The regioselectivity of the attack depends on the reaction conditions.

-

Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon atom (C1), following an S_N2 mechanism.

-

Under acidic conditions , the oxygen atom is first protonated, and the nucleophile then attacks the more substituted carbon atom (C2), which bears a partial positive charge.

Key reactions include:

-

Hydrolysis: Reacts with water to form propylene glycol (1,2-propanediol). This reaction can be catalyzed by either acids or bases.[2]

-

Alcoholysis: Reacts with alcohols in the presence of a catalyst to form propylene glycol ethers. For instance, reaction with methanol (B129727) yields 1-methoxy-2-propanol (B31579) as the major product under basic conditions.[6]

-

Amination: Reacts with amines to produce amino alcohols.

-

Grignard Reaction: Addition of Grignard reagents leads to the formation of secondary alcohols.[2]

-

Polymerization: Can undergo ring-opening polymerization to form polyether polyols, which are precursors to polyurethanes.[4]

Experimental Protocols

The following are generalized experimental protocols for key reactions and analytical procedures involving this compound. Note: this compound is a highly flammable, volatile, and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis of 1-Methoxy-2-propanol (Base-Catalyzed)

This protocol describes the base-catalyzed reaction of this compound with methanol.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base catalyst

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of anhydrous methanol.

-

Add a catalytic amount of sodium hydroxide to the methanol and stir until dissolved.

-

Cool the methanol/catalyst mixture in an ice bath.

-

Slowly add this compound to the cooled solution with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a suitable acid (e.g., dilute sulfuric acid).

-

Remove the excess methanol by distillation.

-

The resulting crude product can be purified by fractional distillation to isolate 1-methoxy-2-propanol. The industrial process for this reaction is often carried out at elevated temperatures (95 to 180°C) and pressures (26 bar).[7]

Hydrolysis to Propylene Glycol (Acid-Catalyzed)

This protocol outlines the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Deionized water

-

Sulfuric acid (catalytic amount)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine deionized water and a catalytic amount of sulfuric acid.

-

Cool the acidic solution in an ice bath.

-

Slowly add this compound to the stirred acidic solution. Maintain the temperature to control the exothermic reaction.

-

After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for 1-2 hours.[8]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

The resulting solution contains propylene glycol, which can be purified by distillation under reduced pressure to remove water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Products

This protocol provides a general method for the analysis of this compound and its reaction products.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar analytes (e.g., a PoraBOND U or similar)[9]

Procedure:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or the reaction solvent itself).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

GC Separation: Use a temperature program to separate the components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute all components.

-

MS Detection: The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for each component that can be used for identification by comparison to a spectral library.

-

Quantification: For quantitative analysis, a calibration curve can be prepared using standards of known concentration.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

-

Flammability: It is extremely flammable with a low flash point and wide explosive limits.[4] Keep away from heat, sparks, and open flames.

-

Toxicity: this compound is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected human carcinogen (IARC Group 2B).[2]

-

Reactivity: It can polymerize violently in the presence of acids, bases, or certain metal salts.[4] Contamination must be avoided.

-

Handling: Always handle this compound in a chemical fume hood.[4] Use appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate are often recommended), safety goggles, and a flame-retardant lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[4]

References

- 1. This compound | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. petrochemistry.eu [petrochemistry.eu]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 8. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 9. agilent.com [agilent.com]

Synthesis of Propylene Oxide via the Chlorohydrin Pathway: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of propylene (B89431) oxide, a crucial epoxide intermediate in the chemical and pharmaceutical industries, has historically been dominated by the chlorohydrin process. This method, while established and effective, involves a two-step reaction sequence beginning with the formation of propylene chlorohydrin from propylene, followed by dehydrochlorination to yield the desired propylene oxide. This guide provides a comprehensive technical overview of this process, detailing the underlying chemistry, reaction parameters, experimental procedures, and product analysis.

The chlorohydrin process is characterized by its relatively high selectivity but also by the generation of significant byproduct streams, primarily chlorinated hydrocarbons and inorganic salts.[1][2] Understanding the intricacies of this synthesis is paramount for researchers and professionals seeking to optimize existing processes, develop novel applications for this compound and its derivatives, or explore more sustainable and environmentally benign synthetic routes. This document serves as a detailed resource, consolidating key quantitative data, experimental protocols, and process workflows to aid in these endeavors.

Core Reactions and Stoichiometry

The synthesis of this compound via the chlorohydrin route proceeds in two primary stages:

Stage 1: Propylene Chlorohydrination

Propylene reacts with hypochlorous acid (HOCl), which is typically generated in situ by the reaction of chlorine with water, to form a mixture of two propylene chlorohydrin isomers: 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol.

CH3CH=CH2 + HOCl → CH3CH(OH)CH2Cl + CH3CH(Cl)CH2OH

Stage 2: Dehydrochlorination (Saponification)

The propylene chlorohydrin mixture is then treated with a base, such as calcium hydroxide (B78521) (Ca(OH)₂) or sodium hydroxide (NaOH), to induce dehydrochlorination and form this compound.[3]

2 CH3CH(OH)CH2Cl + Ca(OH)2 → 2 CH3CH(O)CH2 + CaCl2 + 2 H2O

or

CH3CH(OH)CH2Cl + NaOH → CH3CH(O)CH2 + NaCl + H2O

Data Presentation: Reaction Parameters and Byproduct Formation

The following tables summarize key quantitative data for the chlorohydrin process, providing a basis for comparison and process optimization.

Table 1: Typical Reaction Conditions for this compound Synthesis

| Parameter | Chlorohydrination Step | Dehydrochlorination Step |

| Temperature | 35-50 °C[1] | 25 °C (with rapid steam stripping)[1] |

| Pressure | 2-3 bar[1] | Atmospheric |

| Reactants | Propylene, Chlorine, Water | Propylene Chlorohydrin solution, Calcium Hydroxide (lime water) or Sodium Hydroxide solution |

| Catalyst | None (in situ HOCl formation) | None |

| Reactor Type | Reaction Columns / Bubble Column | Stirred Tank with Steam Stripping |

Table 2: Selectivity and Byproduct Formation in the Chlorohydrin Process

| Product / Byproduct | Selectivity (based on Propylene) | Notes |

| This compound | 87-90%[1] | The desired product. |

| 1,2-Dichloropropane | 6-9%[1] | A major byproduct from the direct addition of chlorine to propylene. |

| Bis(chloroisopropyl) ether | 1-3%[1] | Formed from the reaction of propylene chlorohydrin with this compound or another propylene chlorohydrin molecule. |

| Calcium Chloride / Sodium Chloride | Stoichiometric to base used | Inorganic salt byproduct requiring disposal or recycling.[1] |

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory-scale synthesis of this compound via the chlorohydrin route. These procedures are synthesized from established industrial practices and laboratory studies.

Synthesis of Propylene Chlorohydrin

Objective: To synthesize a mixture of propylene chlorohydrin isomers from propylene and chlorine water.

Materials:

-

Pressurized cylinder of propylene gas with a flow regulator

-

Chlorine gas source (or in situ generation from HCl and an oxidizing agent)

-

Deionized water

-

Jacketed glass reactor (e.g., 1 L) equipped with a gas dispersion tube, mechanical stirrer, thermometer, and a vent to a scrubber system.

-

Cooling circulator

Procedure:

-

Charge the jacketed glass reactor with 500 mL of deionized water.

-

Cool the reactor to 10-15°C using the cooling circulator.

-

Slowly bubble chlorine gas through the stirred water until a pale yellow-green solution is obtained, indicating the formation of hypochlorous acid. The concentration of HOCl can be monitored by titration.

-

While maintaining the temperature between 35-50°C, introduce a slow stream of propylene gas through the gas dispersion tube into the rapidly stirred chlorine water.[1] The flow rate of propylene should be controlled to ensure efficient absorption and reaction.

-

Continuously monitor the reaction temperature and adjust the cooling as necessary to maintain the desired range.

-

The reaction is typically carried out until the color of the chlorine water disappears, indicating the consumption of hypochlorous acid.

-

The resulting aqueous solution contains a mixture of 1-chloro-2-propanol and 2-chloro-1-propanol, typically in a 9:1 ratio.[2]

Dehydrochlorination of Propylene Chlorohydrin to this compound

Objective: To convert the propylene chlorohydrin mixture to this compound using a base.

Materials:

-

Aqueous propylene chlorohydrin solution from the previous step.

-

Calcium hydroxide (slaked lime) or sodium hydroxide pellets.

-

Three-neck round-bottom flask equipped with a dropping funnel, a distillation head connected to a condenser and a receiving flask cooled in an ice bath, and a mechanical stirrer.

-

Heating mantle.

Procedure:

-

Prepare a 10% aqueous solution of calcium hydroxide (lime water) or sodium hydroxide.

-

Charge the three-neck round-bottom flask with the prepared alkaline solution.

-

Gently heat the alkaline solution to approximately 40-50°C.

-

Slowly add the aqueous propylene chlorohydrin solution from the dropping funnel to the stirred alkaline solution.

-

This compound, being volatile (boiling point ~34°C), will start to distill as it is formed. The reaction is driven to completion by the continuous removal of the product.[1]

-

Maintain a gentle distillation rate to co-distill this compound and some water.

-

Collect the distillate in the ice-cooled receiving flask.

-

The reaction is complete when no more this compound is observed in the distillate.

Purification of this compound

Objective: To isolate and purify this compound from the aqueous distillate.

Materials:

-

Collected distillate containing this compound and water.

-

Anhydrous calcium chloride or magnesium sulfate.

-

Fractional distillation apparatus.

Procedure:

-

Separate the this compound layer from the aqueous layer in the collected distillate using a separatory funnel.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent.

-

Perform a fractional distillation of the dried organic layer.

-

Collect the fraction boiling at 33-35°C as pure this compound.

Analytical Methods

The progress of the reaction and the purity of the final product can be monitored using gas chromatography (GC).

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for separating oxygenates).

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Analysis: Inject the prepared sample into the GC. Identify and quantify the components (this compound, propylene chlorohydrin isomers, 1,2-dichloropropane, etc.) by comparing their retention times and peak areas with those of known standards.

Mandatory Visualizations

Signaling Pathway of this compound Synthesis

Caption: Chemical pathway for this compound synthesis.

Experimental Workflow for this compound Synthesis

Caption: Laboratory workflow for this compound synthesis.

References

- 1. This compound from the Chlorohydrin Process - Chempedia - LookChem [lookchem.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Sciencemadness Discussion Board - Synthesis of this compound (2-methyloxirane, 2-epoxypropane, etc.) via Chlorohydrin Intermediate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to Propylene Oxide Production via Hydroperoxide Processes

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) oxide (PO) is a vital chemical intermediate used in the production of a wide range of products, including polyurethanes, propylene glycols, and glycol ethers. Historically, the chlorohydrin process was a dominant production route, but it has been largely superseded due to significant environmental drawbacks, such as the generation of large volumes of chlorinated saltwater effluent.[1][2] Modern production is dominated by hydroperoxide processes, which offer better economic and environmental profiles.

This guide provides a detailed technical overview of the major hydroperoxide routes for propylene oxide synthesis, focusing on the underlying chemistry, process conditions, and experimental methodologies. These processes can be broadly categorized into two types: co-product processes, where a valuable chemical is produced alongside PO, and co-product-free processes.

Core Principle: The Two-Step Hydroperoxide Route

The hydroperoxide process, also known as indirect oxidation, is fundamentally a two-step method.[1]

-

Hydroperoxide Formation: A hydrocarbon is oxidized, typically using air (molecular oxygen), to form an organic hydroperoxide. In the case of the Hydrogen Peroxide to this compound (HPPO) process, the hydrogen peroxide is produced separately.

-

Epoxidation of Propylene: The formed hydroperoxide is then used to epoxidize propylene, transferring an oxygen atom to the double bond to create this compound. This step is typically catalyzed by metal complexes, most commonly those based on titanium or molybdenum.[3][4] The hydroperoxide is converted to its corresponding alcohol or, in the case of hydrogen peroxide, to water.[1]

Co-Product Processes

The economic viability of these routes is intrinsically linked to the market value and demand for the co-products, which are often produced in larger quantities than the this compound itself.[1]

This compound / tert-Butyl Alcohol (PO/TBA) Process

This process uses isobutane as the hydrocarbon feedstock, which is oxidized to form tert-butyl hydroperoxide (TBHP). The TBHP then epoxidizes propylene to yield PO and tert-butyl alcohol (TBA).[5]

-

Isobutane Oxidation: (CH₃)₃CH + O₂ → (CH₃)₃COOH

-

Propylene Epoxidation: (CH₃)₃COOH + CH₃CH=CH₂ → CH₃CH(O)CH₂ + (CH₃)₃COH

| Parameter | Value | Reference |

| Isobutane Oxidation | ||

| Temperature | 120 - 140 °C | [5] |

| Pressure | 3 - 4 MPaG | [5] |

| Isobutane Conversion | 35 - 50% | [5] |

| TBHP Selectivity | 50 - 60% | [5] |

| Propylene Epoxidation | ||

| Catalyst | Molybdenum-based compound | [5][6] |

| Temperature | 90 - 130 °C | [5][6] |

| Pressure | 1.5 - 6 MPaG | [5] |

| TBHP Conversion | >95% | [5] |

| PO Selectivity (on TBHP) | ~90% | [5] |

The following is a representative protocol synthesized from process descriptions.

-

Catalyst Preparation: A homogeneous molybdenum-based catalyst is prepared and dissolved in a suitable solvent.[6]

-

Reactor Setup: A liquid-phase reactor, typically a continuously stirred-tank reactor (CSTR) or a series of reactors, is charged with the catalyst solution.

-

Reaction Execution:

-

A feed stream containing tert-butyl hydroperoxide (TBHP) and a stream of liquid propylene are continuously fed into the reactor.

-

The reactor is maintained at a temperature of 90-130 °C and a pressure of 1.5-6 MPaG to ensure the reaction occurs in the liquid phase.[5]

-

The reaction is exothermic, and temperature is controlled by allowing partial vaporization of the reaction mixture, followed by condensation and reflux.[6]

-

-

Product Separation:

-

The reactor effluent, containing this compound, tert-butyl alcohol, unreacted propylene, and TBHP, is sent to a series of distillation columns.

-

Unreacted propylene is recovered first and recycled back to the reactor feed.

-

This compound is then separated from the heavier TBA and other by-products.

-

The final stream containing TBA is purified for sale or further processing.

-

This compound / Styrene (B11656) Monomer (PO/SM) Process

This route involves the oxidation of ethylbenzene (B125841) to ethylbenzene hydroperoxide (EBHP), which then epoxidizes propylene. The resulting α-methylbenzyl alcohol is subsequently dehydrated to produce styrene monomer (SM), a valuable commodity chemical.[4]

-

Ethylbenzene Oxidation: C₆H₅CH₂CH₃ + O₂ → C₆H₅CH(OOH)CH₃

-

Propylene Epoxidation: C₆H₅CH(OOH)CH₃ + CH₃CH=CH₂ → CH₃CH(O)CH₂ + C₆H₅CH(OH)CH₃

-

Dehydration: C₆H₅CH(OH)CH₃ → C₆H₅CH=CH₂ + H₂O

| Parameter | Value | Reference |

| Propylene Epoxidation | ||

| Catalyst | Ti on silica (B1680970) (heterogeneous) or Mo-based (homogeneous) | [3][4] |

| Temperature | 95 - 130 °C | [7] |

| Pressure | 2.5 - 4.0 MPa | [7] |

| Propylene/EBHP Molar Ratio | 5 - 7 | [7] |

| EBHP Conversion | 95 - 99% | [7] |

| PO Selectivity | 92 - 96% | [7] |

-

Catalyst System: The process can use either a homogeneous molybdenum catalyst or a heterogeneous titanium-on-silica catalyst.[3][4] For the heterogeneous system, the catalyst is packed into a fixed-bed reactor.

-

Reactor Setup: A multi-stage, horizontally compartmentalized reactor is often used to manage the reaction exotherm and maintain optimal conditions.

-

Reaction Execution:

-

A solution of EBHP in ethylbenzene is combined with the catalyst (if homogeneous) and fed into the reactor.

-

Liquid propylene is fed into each compartment of the reactor to maintain a high molar excess relative to EBHP.[7]

-

The reaction is conducted at 95-130 °C and 2.5-4.0 MPa for a residence time of 1-2 hours.[7]

-

-

Product Separation and Dehydration:

-

The reactor effluent is first distilled to remove unreacted propylene for recycling.

-

This compound is then separated by distillation.

-

The remaining mixture, containing α-methylbenzyl alcohol and unreacted ethylbenzene, is fed to a dehydration reactor.

-

Dehydration is performed in the presence of an acid catalyst to produce styrene monomer, which is then purified.[4]

-

Co-Product-Free Processes

These newer technologies were developed to overcome the market dependency of the co-product routes and to offer more environmentally friendly solutions.

Hydrogen Peroxide to this compound (HPPO) Process

The HPPO process is a clean and efficient method that uses hydrogen peroxide (H₂O₂) as the oxidant and a titanium silicalite-1 (TS-1) catalyst. The only significant by-product is water, making it an environmentally benign technology.[3][8]

-

Propylene Epoxidation: CH₃CH=CH₂ + H₂O₂ --(TS-1 catalyst)--> CH₃CH(O)CH₂ + H₂O

| Parameter | Value | Reference |

| Catalyst | Titanium Silicalite-1 (TS-1) | [3][9] |

| Solvent | Methanol | [5] |

| Temperature | 40 °C | [6] |

| Pressure | 2 MPa | [6] |

| H₂O₂ Conversion | 95 - 98% | [3] |

| PO Selectivity (on H₂O₂) | 90 - 98% | [3] |

| Propylene Conversion | Nearly quantitative |

-

Catalyst Bed Preparation: A fixed-bed reactor (e.g., a tubular reactor) is packed with the proprietary TS-1 zeolite catalyst.

-

Feed Preparation: A feed stream is prepared by mixing an aqueous solution of hydrogen peroxide (typically ~50 wt%), methanol as a solvent, and a propylene/propane mixture.[6] Recycled, unreacted propylene is also added to this stream.

-

Reaction Execution:

-

The liquid feed is passed through the fixed-bed reactor at approximately 40 °C and 2 MPa.[6]

-

The reaction is highly selective, and the hydrogen peroxide is almost completely converted.

-

Side reactions, such as the ring-opening of PO by water or methanol, can occur, and conditions are optimized to minimize these.

-

-

Product Purification:

-

The reactor output consists of PO, water, methanol, and unreacted propylene/propane.

-

The light hydrocarbon (propylene/propane) off-gas is separated, purified to remove oxygen traces for safety, and recycled.

-

The remaining liquid is subjected to distillation to separate the PO product from the methanol and water.

-

The methanol is recovered and recycled back to the reactor feed, while the water stream is treated before discharge.

-

Cumene (B47948) Hydroperoxide (CHP) Process

Developed by Sumitomo Chemical, this is a PO-only process that uses cumene as an "oxygen carrier" in a closed loop.[4][5] Cumene is oxidized to cumene hydroperoxide (CHP), which epoxidizes propylene. The co-product, cumyl alcohol, is then hydrogenated back to cumene and recycled, meaning cumene is not consumed in the overall process.

-

Cumene Oxidation: Cumene + O₂ → Cumene Hydroperoxide (CHP)

-

Propylene Epoxidation: CHP + Propylene → this compound + Cumyl Alcohol

-

Hydrogenation: Cumyl Alcohol + H₂ → Cumene + H₂O

| Parameter | Value | Reference |

| Epoxidation Catalyst | Proprietary Ti-silicon oxide | [4][5] |

| Epoxidation Type | Fixed-bed process | [4] |

| Key Advantage | High PO selectivity due to inert cumene solvent and stable hydroperoxide | [5] |

| Overall Process | Cumene is recycled, resulting in a PO-only process with water as the main by-product. | [4] |

-

Oxidation Stage: Cumene is oxidized with air in a liquid-phase reactor to produce cumene hydroperoxide (CHP).[4]

-

Epoxidation Stage:

-